

Spectroscopic Profile of 4-Aminocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminocinnamic acid

Cat. No.: B091749

[Get Quote](#)

Introduction

4-Aminocinnamic acid is an organic compound with significant interest in various fields, including medicinal chemistry and materials science, due to its versatile chemical structure featuring an aromatic amine, a carboxylic acid, and an alkene group. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **4-Aminocinnamic acid**, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Aminocinnamic acid**.

^1H NMR Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.47	Doublet	Ar-H
~7.35	Doublet	Ar-H
~7.43	Doublet	=CH- (vinylic)
~6.25	Doublet	=CH- (vinylic)
~5.90 (broad)	Singlet	-NH ₂
~12.0 (broad)	Singlet	-COOH

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Carboxylic Acid)
~150	C-NH ₂ (Aromatic)
~145	=CH- (Vinylic)
~130	C-H (Aromatic)
~125	C-C (Aromatic)
~115	=CH- (Vinylic)
~114	C-H (Aromatic)

Note: Assignments are based on typical chemical shift ranges. Data is often acquired in DMSO-d₆.[\[1\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Aminocinnamic acid** displays characteristic absorption bands for its primary functional groups.[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200	N-H Stretch	Amine
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid
~1680	C=O Stretch	Carboxylic Acid
~1630	C=C Stretch	Alkene
~1600, ~1500	C=C Stretch	Aromatic Ring
~980	=C-H Bend (out-of-plane)	trans-Alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of **4-Aminocinnamic acid** is characterized by a strong absorption band in the ultraviolet region, which can be influenced by the solvent.[\[6\]](#)

Solvent	λ _{max} (nm)
1,4-Dioxane	~332-375
Ethyl Acetate	~329-374
Methanol	~330-382

The main absorption band is related to the $\pi \rightarrow \pi^*$ transition in the conjugated system.[\[6\]](#)

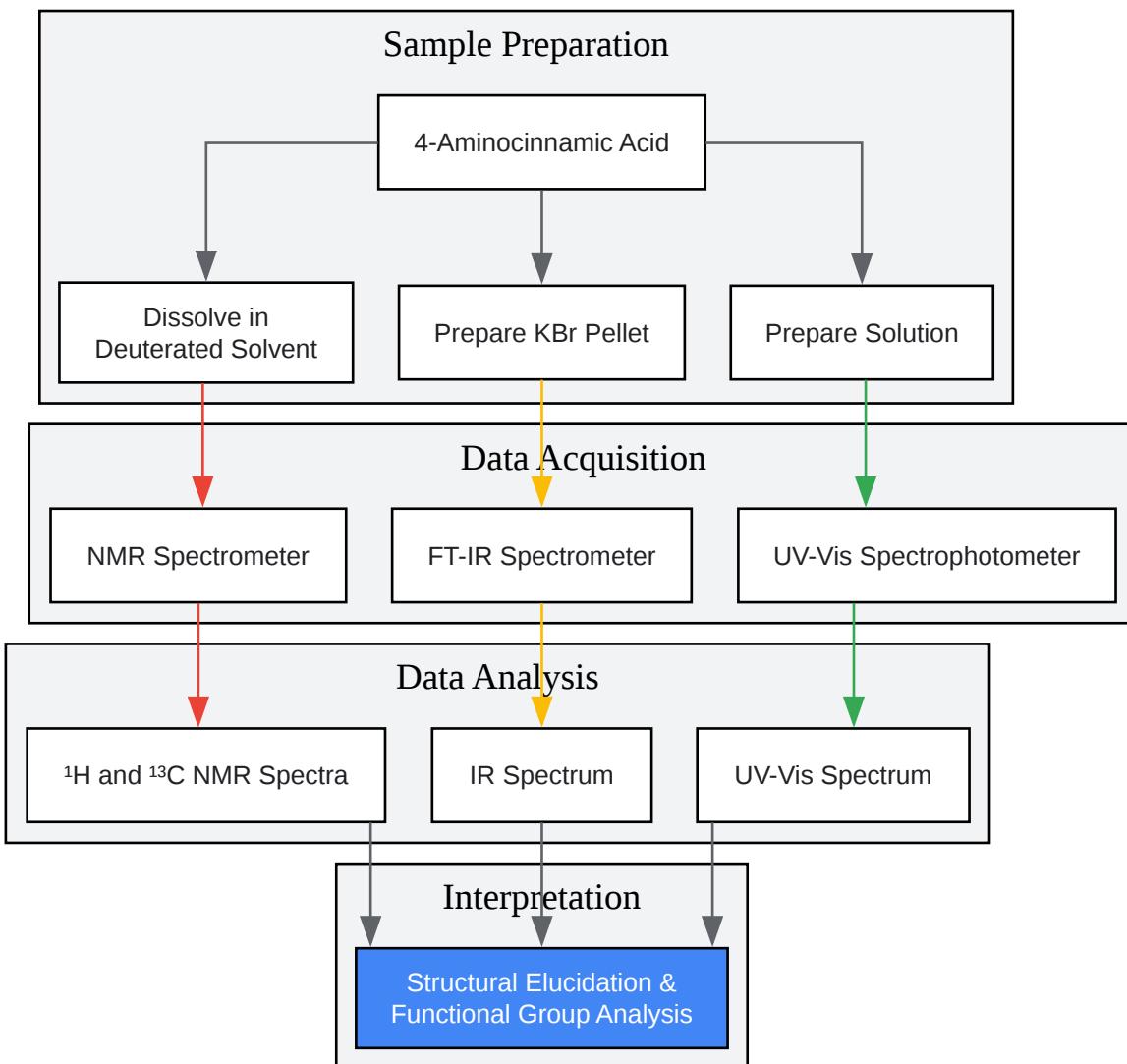
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Aminocinnamic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Data Acquisition:
 - Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
 - Acquire the ¹³C NMR spectrum on the same instrument. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

IR Spectroscopy (KBr Pellet Method)


- Sample Preparation: Grind a small amount (1-2 mg) of **4-Aminocinnamic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.[7][8]
- Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired to subtract atmospheric and instrumental interferences.[7]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **4-Aminocinnamic acid** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and a second quartz cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λ_{max}).[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminocinnamic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **4-Aminocinnamic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-AMINOCINNAMIC ACID HYDROCHLORIDE(54057-95-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 4-Aminocinnamic acid(17570-30-8) ^{13}C NMR [m.chemicalbook.com]
- 5. 4-AMINOCINNAMIC ACID(2393-18-2) IR Spectrum [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ^1H & ^{13}C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminocinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091749#spectroscopic-data-of-4-aminocinnamic-acid-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com